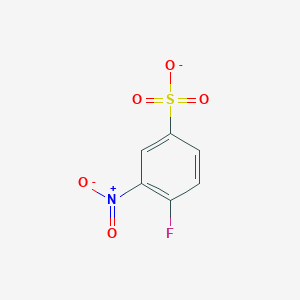![molecular formula C25H19ClN4O2S B289918 11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one](/img/structure/B289918.png)
11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one, also known as TQ-6, is a novel compound that has gained significant attention in recent years. TQ-6 is a heterocyclic compound that possesses potent biological activities and has the potential to be used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one is not fully understood. However, it has been suggested that 11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one exerts its biological activities by inhibiting various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. 11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has been found to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has also been found to increase the levels of antioxidant enzymes, such as SOD and CAT, in vitro and in vivo. Furthermore, 11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has been found to decrease the levels of lipid peroxidation and increase the levels of glutathione in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has several advantages for lab experiments. It is easy to synthesize and has high purity. 11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has some limitations for lab experiments. It is insoluble in water and has low solubility in most organic solvents. This makes it difficult to dissolve 11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one in cell culture media or in vivo.
Direcciones Futuras
There are several future directions for the research and development of 11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one. One potential direction is to investigate the potential of 11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another potential direction is to optimize the synthesis method of 11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one to improve its yield and purity. Additionally, future studies could focus on identifying the molecular targets of 11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one and elucidating its mechanism of action in more detail. Finally, future research could investigate the potential of 11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one as a lead compound for the development of new drugs with improved pharmacological properties.
Métodos De Síntesis
11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one can be synthesized using a multistep reaction process. The first step involves the reaction of 4-chloroaniline with 4-methoxybenzaldehyde in the presence of acetic acid to form 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole. The second step involves the reaction of the pyrazole intermediate with thiourea and sulfur in the presence of ethanol to form the corresponding thieno[2,3-b]quinoline derivative. The final step involves the reaction of the thieno[2,3-b]quinoline derivative with hydrazine hydrate and sodium hydroxide to form 11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one.
Aplicaciones Científicas De Investigación
11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has shown promising results in various scientific research applications. It has been found to possess potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has also been found to possess anti-inflammatory, antioxidant, and antimicrobial activities. Furthermore, 11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has been found to inhibit the growth of drug-resistant bacteria, making it a potential candidate for the development of new antibiotics.
Propiedades
Fórmula molecular |
C25H19ClN4O2S |
|---|---|
Peso molecular |
475 g/mol |
Nombre IUPAC |
9-(4-chlorophenyl)-14-(4-methoxyphenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C25H19ClN4O2S/c1-32-17-12-10-16(11-13-17)30-25(31)23-22(28-29-30)21-20(14-6-8-15(26)9-7-14)18-4-2-3-5-19(18)27-24(21)33-23/h6-13H,2-5H2,1H3 |
Clave InChI |
RYMXRVMPIANGQF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=C(C5=C(CCCC5)N=C4S3)C6=CC=C(C=C6)Cl)N=N2 |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=C(C5=C(CCCC5)N=C4S3)C6=CC=C(C=C6)Cl)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B289839.png)
![[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol](/img/structure/B289842.png)
![3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)
![5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid](/img/structure/B289846.png)

![7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289852.png)
![8-methoxy-12a-methyl-2,3,4,4a,5,11,12,12a-octahydro-1H-naphtho[1,2-c]thiochromen-1-one](/img/structure/B289853.png)

![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)

![4,4,10,13-tetramethyl-3-oxo-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B289857.png)
![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol](/img/structure/B289860.png)